molecular formula C9H20ClNO B566086 Methyl octanimidate hydrochloride CAS No. 52011-54-8

Methyl octanimidate hydrochloride

Cat. No.: B566086
CAS No.: 52011-54-8
M. Wt: 193.715
InChI Key: YBFBQBCDTCPNHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octanimidate hydrochloride can be synthesized through the reaction of octanoic acid with methanol in the presence of hydrochloric acid. The reaction typically involves the esterification of octanoic acid to form methyl octanoate, followed by the conversion of the ester to the imidate using ammonia or an amine.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and subsequent conversion processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the process include dichloromethane and methanol.

Chemical Reactions Analysis

Types of Reactions

Methyl octanimidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl octanimidate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl octanimidate hydrochloride involves its role as a reagent in chemical reactions. It acts by providing the imidate group, which can undergo various transformations to form different products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl octanimidate hydrochloride is unique due to its imidate group, which allows it to participate in a variety of chemical reactions that are not possible with simple esters or acids. This makes it a valuable reagent in organic synthesis and research.

Properties

IUPAC Name

methyl octanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-3-4-5-6-7-8-9(10)11-2;/h10H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFBQBCDTCPNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methanol (2.81 g) and methyl acetate (30 ml) were added to octanenitrile (10.00 g), and the mixture was cooled to 0° C. Hydrogen chloride (7.50 g) was added and the mixture was stirred for 25 hours at the same temperature. Methylcyclohexane (60 ml) was added to the reaction solution, and then the solvent was distilled off under reduced pressure. Methylcyclohexane (20 ml) was added to the residue, the mixture was stirred for 1.5 hours at room temperature, and then crystals were filtered. The crystals were washed with methylcyclohexane and dried under reduced pressure to give the title compound as a white solid (14.45 g, 93.4% yield).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
2.81 g
Type
solvent
Reaction Step Three
Yield
93.4%

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